molecular formula C17H14N2O3 B11836868 2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid CAS No. 62294-81-9

2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid

Katalognummer: B11836868
CAS-Nummer: 62294-81-9
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: BNYCKBYZKGSOPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid is a complex organic compound that features a quinoline moiety linked to a benzoic acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which is then coupled with a benzoic acid derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to the formation of reduced quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxyquinoline: Shares the quinoline moiety but lacks the benzoic acid derivative.

    4-Hydroxyquinoline: Similar structure but with a hydroxyl group at a different position.

    2,4-Dihydroxyquinoline: Contains two hydroxyl groups on the quinoline ring.

Uniqueness

2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid is unique due to its specific combination of a quinoline moiety and a benzoic acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

62294-81-9

Molekularformel

C17H14N2O3

Molekulargewicht

294.30 g/mol

IUPAC-Name

2-hydroxy-4-(quinolin-3-ylmethylamino)benzoic acid

InChI

InChI=1S/C17H14N2O3/c20-16-8-13(5-6-14(16)17(21)22)18-9-11-7-12-3-1-2-4-15(12)19-10-11/h1-8,10,18,20H,9H2,(H,21,22)

InChI-Schlüssel

BNYCKBYZKGSOPI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=N2)CNC3=CC(=C(C=C3)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.